3,4-Diaminobenzotrifluoride

Overview

Description

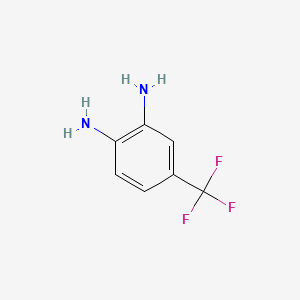

3,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is also known by other names such as this compound and 4-trifluoromethyl-1,2-phenylenediamine . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions. It appears as a white or gray to yellow powder or crystals .

Preparation Methods

The synthesis of 3,4-Diaminobenzotrifluoride typically involves starting from trifluorotoluene. One common method includes the nitration of trifluorotoluene to produce 4-nitrotrifluorotoluene, followed by reduction to yield this compound . The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction.

Chemical Reactions Analysis

3,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Common reagents used in these reactions include hydrogenation catalysts for reduction and strong acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3,4-diaminobenzotrifluoride derivatives. For instance, modifications of this compound have shown promising results against SARS-CoV-2, with certain derivatives exhibiting up to 90% inhibition of viral replication at low concentrations . The introduction of electron-withdrawing groups has been found to enhance antiviral potency significantly.

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of this compound possess antibacterial and anti-inflammatory properties. A study demonstrated that compounds synthesized from this base showed effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The structural modifications of the base compound can lead to improved efficacy in treating infections.

Material Science Applications

Dyes and Pigments

this compound is utilized in the production of dyes and pigments due to its ability to form stable colored complexes. Its trifluoromethyl group enhances the stability and solubility of the resulting dyes, making them suitable for various industrial applications . This characteristic is particularly advantageous in textile and coating industries.

Polymer Chemistry

In polymer chemistry, this compound serves as an important building block for synthesizing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in aerospace and automotive industries.

Environmental Applications

Analytical Chemistry

The compound has been studied for its role in environmental monitoring. Analytical methods have been developed for detecting benzotrifluoride derivatives in groundwater . This application is crucial for assessing environmental contamination and ensuring compliance with safety regulations.

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Diaminobenzotrifluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

3,4-Diaminobenzotrifluoride can be compared with other similar compounds such as:

This compound: Similar in structure but with different substitution patterns.

4-Trifluoromethyl-1,2-phenylenediamine: Another name for the same compound, highlighting its structural features.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

3,4-Diaminobenzotrifluoride (3,4-DABTF) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3,4-DABTF, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its aromatic structure with two amino groups and a trifluoromethyl group. Its molecular formula is C7H7F3N2, and it has a molecular weight of approximately 192.14 g/mol. The synthesis of 3,4-DABTF typically involves the nitration of benzotrifluoride followed by reduction processes to yield the desired amine product.

Biological Activity Overview

The biological activities of 3,4-DABTF have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that 3,4-DABTF exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition (%) at 10 μg/mL |

|---|---|

| Staphylococcus aureus | 85% |

| Escherichia coli | 70% |

| Bacillus subtilis | 90% |

These results suggest that 3,4-DABTF could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The antiproliferative effects of 3,4-DABTF have also been documented in several cancer cell lines. A study demonstrated that 3,4-DABTF significantly inhibited cell proliferation in HeLa cells (cervical cancer) with an IC50 value lower than that of conventional chemotherapeutics like cisplatin.

| Cell Line | IC50 (μM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 12 | Lower |

| MDA-MB-231 (breast) | 15 | Comparable |

| A2780 (ovarian) | 10 | Lower |

The mechanisms through which 3,4-DABTF exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its antimicrobial action is thought to involve disruption of bacterial cell membranes.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various substituted benzotrifluoride derivatives, including 3,4-DABTF, against clinical isolates. The results indicated that compounds with amino substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Cytotoxicity Assays : In a comparative analysis involving multiple cancer cell lines, researchers found that 3,4-DABTF demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- Pharmacokinetic Evaluation : A pharmacokinetic study assessed the absorption and metabolism of 3,4-DABTF in vivo using animal models. The findings suggested favorable bioavailability and distribution characteristics that support further development as a therapeutic agent .

Q & A

Basic Question: What are the optimal conditions for synthesizing 3,4-diaminobenzotrifluoride?

Answer:

The catalytic hydrogenation of 4-amino-3-nitrobenzotrifluoride using Raney nickel and hydrazine hydrate in ethanol is a widely adopted method. Key parameters include:

- Temperature control : Rapid heating to 60–70°C (exothermic phase), followed by reflux at 100–120°C for 3 hours to ensure complete reduction .

- Purification : Post-reaction, flash column chromatography (silica gel, chloroform/ethyl acetate 90:10) yields ~87% pure product with a melting point of 56°C .

- Catalyst handling : Efficient filtration of Raney nickel is critical to avoid residual metal contamination.

Q. Advanced Question: How can side reactions (e.g., over-reduction or dehalogenation) be minimized during large-scale synthesis?

Answer:

- Controlled feed rates : Slow addition of reactants (e.g., 4-chloro-3,5-dinitrobenzotrifluoride in methanol) prevents accumulation of intermediates and suppresses side reactions like dehalogenation .

- Catalyst optimization : Palladium on charcoal with magnesium oxide enhances selectivity. Monitoring reaction progress via gas chromatography ensures >90% conversion to the target diamino product .

- Temperature modulation : Maintaining 75–100°C stabilizes intermediates and avoids thermal degradation .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (acute toxicity: LD₅₀ 58–128 mg/kg) .

- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Advanced Question: How do structural modifications (e.g., trifluoromethyl groups) influence the compound’s aquatic toxicity?

Answer:

- The trifluoromethyl group increases hydrophobicity, leading to bioaccumulation in aquatic organisms (LC₅₀ for fish: 35.0 mg/L over 96 hours) .

- Mitigation strategies include derivatization with hydrophilic moieties (e.g., sulfonate groups) to reduce environmental persistence .

Basic Question: What analytical techniques are used to characterize this compound purity?

Answer:

- Chromatography : Flash column chromatography (chloroform/ethyl acetate) and HPLC are standard for isolating the compound .

- Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity, while FT-IR identifies amine (-NH₂) stretches at ~3300 cm⁻¹ .

Q. Advanced Question: How can conflicting data (e.g., melting point discrepancies) between batches be resolved?

Answer:

- Thermogravimetric analysis (TGA) : Differentiates between polymorphs or solvates that may alter melting points .

- X-ray crystallography : Resolves structural anomalies caused by impurities (e.g., residual 3-aminobenzotrifluoride) .

Basic Question: What are the primary applications of this compound in materials science?

Answer:

- Polyimide synthesis : The compound serves as a diamine monomer, producing polymers with low thermal expansion (Tg > 250°C) and high dielectric stability (1 MHz) for microelectronics .

- Functionalization : Reacts with dianhydrides (e.g., pyromellitic dianhydride) to form heat-resistant copolymers .

Q. Advanced Question: How does fluorination affect the mechanical properties of polyimides derived from this compound?

Answer:

- Enhanced hydrophobicity : Trifluoromethyl groups reduce moisture absorption (<0.5% at 100% RH), improving dimensional stability in humid environments .

- Stress resistance : Fluorinated polyimides exhibit 30% higher tensile strength under thermal cycling (25–300°C) compared to non-fluorinated analogs .

Basic Question: What regulatory guidelines govern the use of this compound in research?

Answer:

- REACH compliance : Requires hazard labeling for acute toxicity (Category 3) and aquatic toxicity (Category 1) .

- Waste disposal : Incinerate in EPA-approved facilities with scrubbers to neutralize HF byproducts .

Q. Advanced Question: How do international regulations (e.g., CLP vs. TSCA) impact cross-institutional collaborations?

Answer:

Properties

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJHUJJBYMJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190272 | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-71-8 | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.